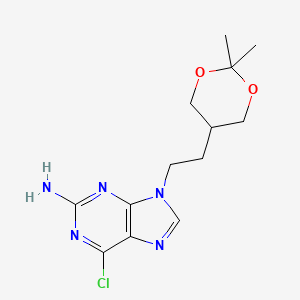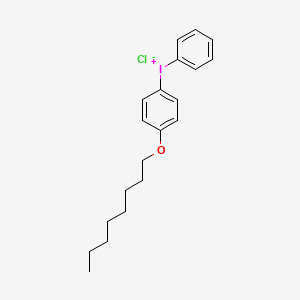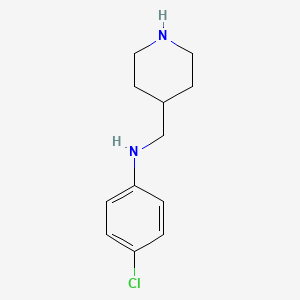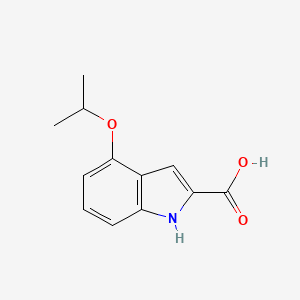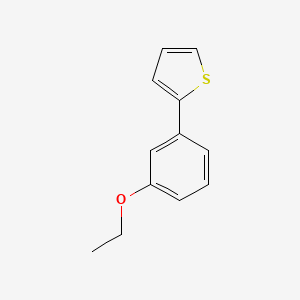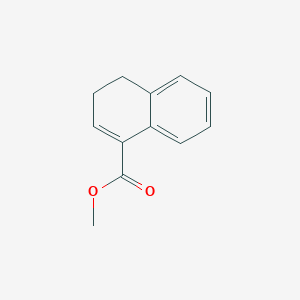![molecular formula C7H5Cl2N3O2S B8648103 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE CAS No. 175965-06-7](/img/structure/B8648103.png)
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a sulfonyl chloride group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-oxobutanoate in the presence of acetic acid, followed by chlorination using phosphorus oxychloride . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various oxidized and reduced forms of the compound .
Applications De Recherche Scientifique
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: It serves as a tool for studying various biological processes and pathways, including enzyme inhibition and signal transduction.
Mécanisme D'action
The mechanism of action of 5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signal transduction pathways by interacting with key proteins and receptors involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine structure and exhibits comparable biological activities.
5-Methyl-7-chloro[1,2,4]triazolo[1,5-a]pyrimidine: Another related compound with similar chemical properties and applications.
Uniqueness
5-CHLORO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-2-SULFONYL CHLORIDE is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
175965-06-7 |
|---|---|
Formule moléculaire |
C7H5Cl2N3O2S |
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2N3O2S/c1-4-2-5(8)12-6(3-4)10-7(11-12)15(9,13)14/h2-3H,1H3 |
Clé InChI |
IXRBCQDYNLDNDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=NN2C(=C1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





